1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2034749-29-4
VCID: VC6359385
InChI: InChI=1S/C13H15ClN2S.2ClH/c14-13-10-3-1-2-4-11(10)17-12(13)9-16-7-5-15-6-8-16;;/h1-4,15H,5-9H2;2*1H
SMILES: C1CN(CCN1)CC2=C(C3=CC=CC=C3S2)Cl.Cl.Cl
Molecular Formula: C13H17Cl3N2S
Molecular Weight: 339.7

1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride

CAS No.: 2034749-29-4

Cat. No.: VC6359385

Molecular Formula: C13H17Cl3N2S

Molecular Weight: 339.7

* For research use only. Not for human or veterinary use.

1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride - 2034749-29-4

Specification

CAS No. 2034749-29-4
Molecular Formula C13H17Cl3N2S
Molecular Weight 339.7
IUPAC Name 1-[(3-chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C13H15ClN2S.2ClH/c14-13-10-3-1-2-4-11(10)17-12(13)9-16-7-5-15-6-8-16;;/h1-4,15H,5-9H2;2*1H
Standard InChI Key MBZQBEZVDIBRKR-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=C(C3=CC=CC=C3S2)Cl.Cl.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The molecule consists of two primary moieties: a 3-chloro-1-benzothiophen-2-ylmethyl group and a piperazine ring. The benzothiophene system is a bicyclic structure comprising a benzene ring fused to a thiophene (sulfur-containing heterocycle), substituted with a chlorine atom at the 3-position. This aromatic system is linked via a methylene bridge (-CH2_2-) to the piperazine ring, a six-membered diamine heterocycle. The dihydrochloride salt form indicates protonation at two nitrogen sites within the piperazine ring, enhancing solubility and stability .

Table 1: Molecular Properties of 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine Dihydrochloride

PropertyValue
CAS Number2034749-29-4
Molecular FormulaC13H17Cl3N2S\text{C}_{13}\text{H}_{17}\text{Cl}_3\text{N}_2\text{S}
Molecular Weight339.7 g/mol
IUPAC Name1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine dihydrochloride
Salt FormDihydrochloride

The chlorine substituent on the benzothiophene ring introduces steric and electronic effects that influence reactivity and intermolecular interactions. The piperazine ring’s basicity allows for salt formation, a common strategy to improve the pharmacokinetic properties of amine-containing drugs .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine dihydrochloride likely follows strategies employed for analogous piperazine derivatives. A plausible route involves:

  • Benzothiophene Halogenation: Introduction of a chlorine atom at the 3-position of 1-benzothiophene using electrophilic chlorinating agents.

  • Methylation: Reaction of 3-chloro-1-benzothiophene with a methylating agent to form the 2-(chloromethyl) intermediate.

  • Piperazine Alkylation: Treatment of the chloromethyl intermediate with piperazine under basic conditions, followed by hydrochloride salt formation .

This approach mirrors methods used to synthesize 1-benzylpiperazine (BZP), where benzyl chloride reacts with piperazine in ethanol to yield the hydrochloride salt . Microwave-assisted synthesis, which enhances reaction rates and reduces byproducts, could also be adapted for this compound .

Byproduct Considerations

Physicochemical Properties

Solubility and Stability

Exact solubility data for this dihydrochloride salt remain unreported, but related piperazine salts exhibit variable solubility profiles. For example, BZP hydrochloride is sparingly soluble in water but freely soluble in methanol, while TFMPP (1-(3-trifluoromethylphenyl)piperazine) hydrochloride dissolves readily in chloroform . The dihydrochloride form of the subject compound likely improves aqueous solubility compared to its free base, facilitating handling in biological assays.

Table 2: Comparative Solubility of Piperazine Derivatives

CompoundWaterMethanolChloroform
BZP HydrochlorideInsolubleSolubleSoluble
TFMPP HydrochlorideSlightSolubleFreely
Subject Compound (Inferred)ModerateHighModerate

Stability studies are absent, but piperazine derivatives generally require storage in cool, dry environments to prevent decomposition.

Analytical Identification

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard techniques for piperazine analysis. The UNODC recommends GC-MS with electron ionization (EI) for seized materials, providing characteristic fragmentation patterns such as m/z 176 (piperazine ring) and m/z 91 (benzyl ion) . For the subject compound, the benzothiophene moiety would likely produce unique ions (e.g., m/z 139 for C7H3ClS+\text{C}_7\text{H}_3\text{ClS}^+).

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